Methoxytriphenylsilane chemical properties and reactivity
Methoxytriphenylsilane chemical properties and reactivity
An In-Depth Technical Guide to Methoxytriphenylsilane: Chemical Properties and Reactivity
Introduction
Methoxytriphenylsilane (Ph₃SiOMe) is an organosilicon compound characterized by a central silicon atom bonded to three phenyl groups and one methoxy group. This unique structure imparts a combination of steric bulk and specific reactivity that makes it a valuable reagent and intermediate in diverse fields of chemical science. Its applications range from serving as a robust protecting group in complex organic syntheses to a precursor in the development of advanced silicon-based materials and polymers.[1][2] This guide offers a comprehensive exploration of the fundamental chemical properties, spectroscopic signatures, and key reactive pathways of methoxytriphenylsilane, providing researchers, scientists, and drug development professionals with a detailed understanding of its behavior and utility.
Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of methoxytriphenylsilane are foundational to its handling, application, and analysis.
Core Physicochemical Properties
Methoxytriphenylsilane is a white, crystalline solid at room temperature, possessing a high melting point and boiling point consistent with its significant molecular weight and the rigid, bulky nature of the triphenylsilyl moiety.[1] Its low solubility in water but good solubility in many organic solvents are key considerations for its use in synthesis.
| Property | Value | Reference |
| CAS Number | 1829-41-0 | [3] |
| Molecular Formula | C₁₉H₁₈OSi | [1][3] |
| Molecular Weight | 290.43 g/mol | [1][3] |
| Appearance | White powder crystals | [1] |
| Melting Point | 54.5–55 °C | [1] |
| Boiling Point | 164–165 °C (at 0.5 Torr) | [1] |
| Density | 1.08 g/cm³ | [1][4] |
| Refractive Index | 1.595 | [1][4] |
| Flash Point | 152.6 °C | [1][4] |
graph "Methoxytriphenylsilane_Structure" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Nodes Si [label="Si", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O [label="O", pos="1.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_Me [label="C", pos="2.5,0.5!", fillcolor="#202124", fontcolor="#FFFFFF"];
// Phenyl Group 1 C1_1 [label="C", pos="-1.2,0.8!", fillcolor="#202124", fontcolor="#FFFFFF"]; C1_2 [label="C", pos="-1.2,2.0!", fillcolor="#202124", fontcolor="#FFFFFF"]; C1_3 [label="C", pos="-2.2,2.6!", fillcolor="#202124", fontcolor="#FFFFFF"]; C1_4 [label="C", pos="-3.2,2.0!", fillcolor="#202124", fontcolor="#FFFFFF"]; C1_5 [label="C", pos="-3.2,0.8!", fillcolor="#202124", fontcolor="#FFFFFF"]; C1_6 [label="C", pos="-2.2,0.2!", fillcolor="#202124", fontcolor="#FFFFFF"];
// Phenyl Group 2 C2_1 [label="C", pos="-0.8,-1.2!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2_2 [label="C", pos="-0.2,-2.2!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2_3 [label="C", pos="-0.8,-3.2!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2_4 [label="C", pos="-1.8,-3.2!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2_5 [label="C", pos="-2.4,-2.2!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2_6 [label="C", pos="-1.8,-1.2!", fillcolor="#202124", fontcolor="#FFFFFF"];
// Phenyl Group 3 C3_1 [label="C", pos="0.8, -1.2!", fillcolor="#202124", fontcolor="#FFFFFF", style=invis];
// Edges Si -- O; O -- C_Me; Si -- C1_6; Si -- C2_1;
// Phenyl Edges 1 C1_1 -- C1_2; C1_2 -- C1_3; C1_3 -- C1_4; C1_4 -- C1_5; C1_5 -- C1_6; C1_6 -- C1_1;
// Phenyl Edges 2 C2_1 -- C2_2; C2_2 -- C2_3; C2_3 -- C2_4; C2_4 -- C2_5; C2_5 -- C2_6; C2_6 -- C2_1;
// Dummy edge for 3rd phenyl group representation edge [style=dashed, color="#5F6368"]; Si -- C3_1 [label=" Ph", arrowhead=none]; }digraph "Base_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Nodes start [label="Ph₃Si-OCH₃", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="[HO-Si(Ph)₃-OCH₃]⁻\nPentacoordinate Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ph₃Si-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; methanol [label="CH₃OH", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges start -> intermediate [label=" + OH⁻\n(Nucleophilic Attack)"]; intermediate -> inv1 [label=" ", arrowhead=none]; inv1 -> product [label=" - CH₃O⁻"]; inv1 -> methanol [label=" + H₂O\n(Protonation)"];
// Style edge [color="#4285F4"]; }
Caption: Mechanism of base-catalyzed hydrolysis of methoxytriphenylsilane.
Utility as a Protecting Group for Alcohols
One of the most significant applications of silyl ethers in organic synthesis is the protection of hydroxyl groups. [5]Methoxytriphenylsilane can be used to form triphenylsilyl (trityl) ethers, which are sterically hindered and thus offer robust protection. [2] The protection reaction typically involves the alcohol and methoxytriphenylsilane under conditions that facilitate the removal of the methanol byproduct. The resulting triphenylsilyl ether is stable to a wide range of reaction conditions, including those involving organometallic reagents and many oxidizing or reducing agents. [6]Deprotection is usually achieved under mild acidic conditions or with a source of fluoride ions (e.g., TBAF), which have a high affinity for silicon.
Reactions with Nucleophiles
The silicon atom in methoxytriphenylsilane is electrophilic and susceptible to attack by various nucleophiles, a foundational concept in understanding its reactivity. [7][8][9]This allows for the formation of new silicon-element bonds. For instance, reaction with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents results in the displacement of the methoxide group to form a new silicon-carbon bond, yielding a tetraorganosilane (Ph₃Si-R). This pathway is a powerful tool for synthesizing complex organosilicon structures.
Thermal Stability
Organosilanes, particularly arylsilanes, are known for their high thermal stability, which is attributed to the strength of the Si-C and Si-O bonds. [10][11]The presence of phenyl groups on the silicon center enhances this stability. Phenyl groups can dissipate thermal energy through their aromatic systems and sterically hinder decomposition pathways like the "back-biting" mechanism that is common in polysiloxanes. [12]While specific decomposition temperatures for methoxytriphenylsilane are not extensively reported, it is expected to be stable at elevated temperatures, making it suitable for high-temperature applications.
Experimental Protocol: Protection of a Primary Alcohol
This protocol provides a representative method for the protection of a primary alcohol using methoxytriphenylsilane.
Objective: To synthesize a triphenylsilyl ether from a primary alcohol.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
Methoxytriphenylsilane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Imidazole
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add methoxytriphenylsilane (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure triphenylsilyl ether. [13][14]
Caption: Experimental workflow for the silyl protection of an alcohol.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methoxytriphenylsilane is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319). [3]Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All operations should be conducted in a well-ventilated fume hood.
Conclusion
Methoxytriphenylsilane is a versatile and valuable organosilicon compound with a well-defined set of chemical properties and reactive behaviors. Its stability, coupled with the predictable reactivity of the Si-O bond, makes it an important tool in organic synthesis, particularly for the protection of alcohols. Furthermore, its role as a precursor to triphenylsilyl-functionalized materials highlights its importance in materials science. A thorough understanding of its hydrolysis, reactivity towards nucleophiles, and spectroscopic characteristics, as detailed in this guide, is essential for its effective application in research and development.
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